molecular formula C11H12O4 B13036403 6,8-Dimethoxychroman-4-one

6,8-Dimethoxychroman-4-one

Cat. No.: B13036403
M. Wt: 208.21 g/mol
InChI Key: HAHGQPWVPNHRFN-UHFFFAOYSA-N
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Description

6,8-Dimethoxychroman-4-one is a chemical compound belonging to the class of chromanones, which are derivatives of chroman. Chromanones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chroman ring with methoxy groups at the 6th and 8th positions and a ketone group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxychroman-4-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 2,4-dimethoxybenzaldehyde.

    Cyclization: The precursor undergoes cyclization to form the chroman ring. This can be achieved through an acid-catalyzed reaction.

    Oxidation: The chroman intermediate is then oxidized to introduce the ketone group at the 4th position. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Using continuous flow reactors to achieve efficient cyclization.

    Catalytic Oxidation: Employing catalytic systems to facilitate the oxidation step, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxychroman-4-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

6,8-Dimethoxychroman-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6,8-Dimethoxychroman-4-one exerts its effects involves:

    Molecular Targets: It may interact with various enzymes and receptors in the body.

    Pathways: It can modulate oxidative stress pathways, reducing the levels of reactive oxygen species and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dihydroxychroman-4-one: Similar structure but with hydroxyl groups instead of methoxy groups.

    6,8-Dimethylchroman-4-one: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

6,8-Dimethoxychroman-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups can enhance its lipophilicity and potentially improve its ability to cross cell membranes.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

6,8-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H12O4/c1-13-7-5-8-9(12)3-4-15-11(8)10(6-7)14-2/h5-6H,3-4H2,1-2H3

InChI Key

HAHGQPWVPNHRFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)OCCC2=O

Origin of Product

United States

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